![molecular formula C8H7NOS B1603221 7-Methoxybenzo[d]thiazole CAS No. 2942-12-3](/img/structure/B1603221.png)
7-Methoxybenzo[d]thiazole
描述
7-Methoxybenzo[d]thiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring with a methoxy group attached at the seventh position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes that ensure higher yields and purity. These methods often involve the use of microwave-assisted synthesis, which significantly reduces reaction times and improves efficiency .
化学反应分析
Types of Reactions: 7-Methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
7-Methoxybenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anti-inflammatory properties and potential use in treating neurological disorders.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various functional materials.
作用机制
The mechanism of action of 7-Methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes and inhibition of essential enzymes .
相似化合物的比较
Benzothiazole: Lacks the methoxy group, making it less hydrophobic and potentially altering its biological activity.
6-Methoxybenzo[d]thiazole: Similar structure but with the methoxy group at the sixth position, which can influence its reactivity and interaction with biological targets.
2-Aminobenzothiazole: Contains an amino group instead of a methoxy group, leading to different chemical properties and applications.
Uniqueness: 7-Methoxybenzo[d]thiazole is unique due to the presence of the methoxy group at the seventh position, which enhances its lipophilicity and can improve its ability to cross biological membranes. This structural feature also influences its reactivity and interaction with various chemical reagents, making it a valuable compound in synthetic and medicinal chemistry .
属性
IUPAC Name |
7-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVJZUXJFJIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618897 | |
| Record name | 7-Methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-12-3 | |
| Record name | 7-Methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


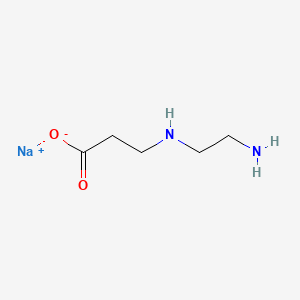




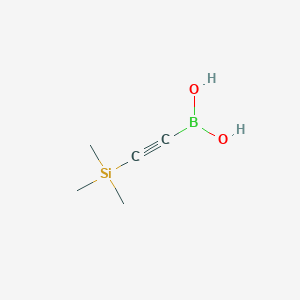
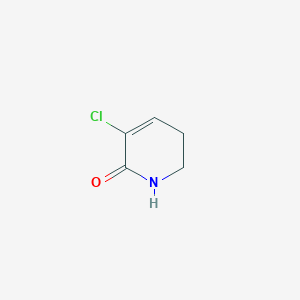
![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)
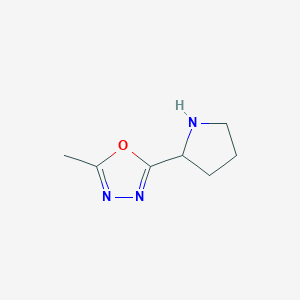
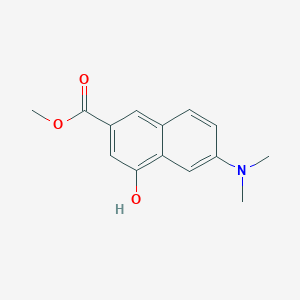
![1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1603157.png)
![[4-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B1603159.png)


